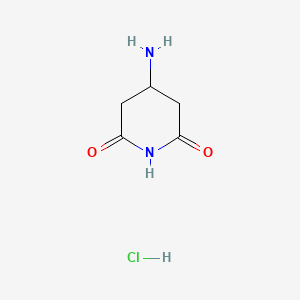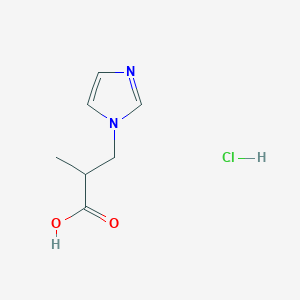
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves N-alkylation of imidazole using various alkylating agents . A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Imidazole analogs, including compounds related to 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride, have been synthesized and evaluated for their antimicrobial activity. For instance, a series of imidazole analogs exhibited potent bioactivity against pathogenic fungi such as Candida albicans and dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, showcasing the potential of these compounds in developing antifungal agents (R. Dahiya, 2008).
Biomedical Applications
Reactive imidazole intermediates, derived from structures related to this compound, have been used to synthesize functional cyclic carbonates. These compounds, bearing functionalities like hydrophilic PEGs and bioactive cholesterol, have shown low cytotoxicity on human dermal fibroblasts, indicating their potential in biomedical applications, particularly in drug delivery systems (J. V. Olsson et al., 2014).
Catalytic Applications
Imidazol-2-ylidenes, belonging to the N-heterocyclic carbene family, have been identified as efficient catalysts in transesterification reactions. These findings suggest the utility of imidazole-based compounds in organic synthesis, offering a pathway to efficiently mediate acylation of alcohols, which could be beneficial in the production of esters and other valuable chemical products (G. Grasa, R. M. Kissling, & S. Nolan, 2002).
Material Science
Imidazolium-based ionic liquid monomers, related in structure to this compound, have been polymerized to produce double hydrophilic block copolymers. These materials have shown promise for use in various applications, including as components in ionic liquids and polymers with specific physicochemical properties, demonstrating the compound's versatility in material science (K. Vijayakrishna et al., 2008).
Corrosion Inhibition
Amino acid-based imidazole zwitterions have been studied as novel corrosion inhibitors for mild steel, showing high inhibition efficiency. This application underlines the potential of imidazole derivatives in protecting metals from corrosion, which is crucial in extending the life of metal structures and components in various industrial settings (V. Srivastava et al., 2017).
Mecanismo De Acción
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The imidazole ring is a key structural component in many biologically active compounds, suggesting it plays a crucial role in their interaction with biological targets .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The imidazole ring’s presence in many drugs suggests it may contribute to their pharmacokinetic properties .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives may be influenced by factors such as ph and temperature .
Propiedades
IUPAC Name |
3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPFBYSZAHSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)
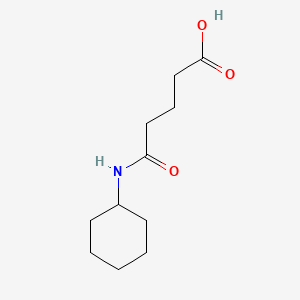
![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
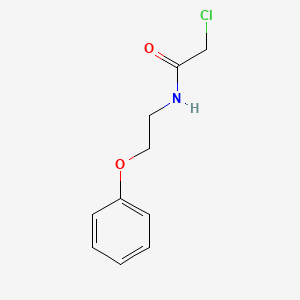

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
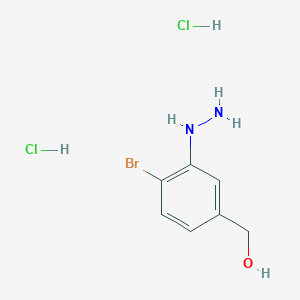
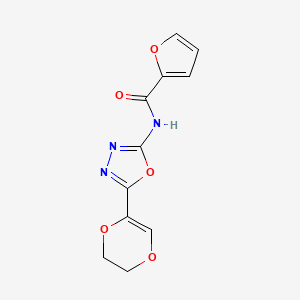

![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)
